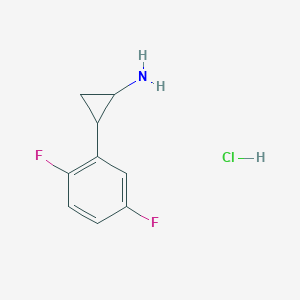

2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride

Description

2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 2,5-difluorophenyl substituent. The cyclopropane ring introduces significant steric strain, which can influence its chemical reactivity and biological interactions . As a hydrochloride salt, the compound exhibits enhanced aqueous solubility and stability compared to its free base form, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

2-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-5-1-2-8(11)6(3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBISJXJUOBFQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 2,5-difluorobenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is primarily used in pharmaceutical development as a potential drug. It has been explored for its potential as a pharmaceutical compound due to its ability to interact with various biological targets. Preliminary studies suggest it may possess properties relevant to neuropharmacology and could be investigated as a candidate for treating neurological disorders or as a ligand in receptor studies. Interaction studies focus on its binding affinity and efficacy against various biological targets, crucial for understanding how this compound interacts with receptors or enzymes, which can inform its potential therapeutic applications.

A growing subset of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease (AD) utilizes an anilide chemotype that engages a key residue . In an effort to capitalize on the potency increase associated with increased substitution, cyclopropylamine-containing analogues were prepared . The cyclopropane unit is well tolerated, but suffers from a significant degradation in BACE1 CFA potency and MDR Er . The addition of a difluoromethyl group improves the BACE1 CFA potency and reduces the increase in MDR Er but simultaneously introduces a metabolic liability .

Solubilities

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride and related compounds:

Key Comparative Insights:

Structural Flexibility vs. Stability: The cyclopropane ring in 2-(2,5-difluorophenyl)cyclopropan-1-amine introduces rigidity, which may enhance target selectivity but reduce metabolic stability compared to ethylamine analogs (e.g., 2-(2,5-difluorophenyl)ethan-1-amine) . Pyrrolidine-containing derivatives (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidine) exhibit improved binding to kinase domains due to conformational adaptability, a trait less pronounced in cyclopropane analogs .

Electronic Effects of Fluorination: Mono-fluorinated analogs (e.g., 1-(2-fluorophenyl)cyclopropan-1-amine) show weaker electron-withdrawing effects compared to the 2,5-difluoro substitution, which may reduce their potency in enzyme inhibition .

Pharmaceutical Utility: Hydrochloride salts (e.g., 2-(2,5-difluorophenyl)cyclopropan-1-amine HCl) are preferred in drug formulations for their solubility, whereas free bases or tetrazole-containing analogs (e.g., (2,5-difluorophenyl)(1H-tetrazol-5-yl)methanamine HCl) may prioritize synthetic versatility .

Research Findings and Data

Thermodynamic and Kinetic Properties (Inferred from Analog Studies):

- Density Functional Theory (DFT) Insights :

- Synthetic Yields: Derivatives like [(E)-[amino({[2-(2,5-difluorophenyl)ethyl]amino})methylidene]amino]methanimidamide HCl are synthesized in moderate yields (~48%), suggesting challenges in cyclopropane ring formation under similar conditions .

Biological Activity

2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring attached to a difluorophenyl group. Its molecular formula is CHFN·HCl, with a molar mass of approximately 205.63 g/mol. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring significantly influences its reactivity and interaction with biological targets.

Research indicates that this compound may interact with various biomolecules, particularly enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity and selectivity towards these targets, while the cyclopropane ring contributes to its structural rigidity, potentially influencing pharmacokinetic properties and metabolic stability.

Neuropharmacological Potential

Preliminary studies suggest that this compound may exhibit significant neuropharmacological activity. Investigations have indicated its potential as a pharmaceutical intermediate, with implications for conditions such as depression or anxiety disorders due to its ability to modulate neurotransmitter systems.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promising results in binding assays where it interacts with specific kinase targets. The structure-activity relationship (SAR) studies indicate that modifications in the cyclopropane or difluorophenyl groups can lead to enhanced inhibitory potency against certain enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Kinase Inhibition : A study demonstrated that derivatives of cyclopropane compounds exhibited potent kinase inhibitory activity. The IC values for some derivatives were reported in the nanomolar range, indicating strong potential for therapeutic applications in cancer treatment .

- Neuropharmacological Studies : Another research focused on the compound's interaction with serotonin receptors, suggesting possible antidepressant-like effects. The findings indicated that specific doses led to significant behavioral changes in animal models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,3-Difluorophenyl)cyclopropan-1-amine | Fluorine at positions 2 and 3 | Moderate kinase inhibition |

| 2-(3,4-Difluorophenyl)cyclopropan-1-amine | Fluorine at positions 3 and 4 | Limited neuropharmacological effects |

| 2-(2,6-Difluorophenyl)cyclopropan-1-amine | Fluorine at positions 2 and 6 | Enhanced receptor binding affinity |

The positioning of fluorine atoms plays a critical role in determining the biological activity of these compounds. The unique arrangement in this compound may confer distinct pharmacological properties compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, alpha-chlorination, enantiospecific carbonyl reduction, and asymmetric cyclopropane formation. For enantiomeric purity, asymmetric catalysis (e.g., chiral ligands in cyclopropanation) and controlled reaction temperatures (e.g., -20°C for stereochemical retention) are critical. Post-synthesis chiral HPLC or capillary electrophoresis can validate purity .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood due to potential irritant vapors. Waste must be segregated and disposed via certified hazardous waste services to comply with environmental regulations .

Q. What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to confirm cyclopropane geometry and fluorine substitution patterns. LC-MS or GC-MS validates purity (>95% by area normalization). X-ray crystallography resolves stereochemistry, while elemental analysis confirms stoichiometry (e.g., C:H:N:Cl ratios) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, receptor isoform specificity). Conduct comparative studies using standardized protocols (e.g., IC₅₀ determination in HEK293 vs. CHO cells). Meta-analysis of dose-response curves and binding kinetics (SPR/ITC) can reconcile conflicting results .

Q. What strategies are effective for isolating enantiomers of this compound, and how does stereochemistry impact biological activity?

- Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) can isolate enantiomers. Stereochemistry significantly affects receptor binding; e.g., (1R,2S)-enantiomers may show higher affinity for serotonin transporters in radioligand assays .

Q. What computational approaches predict the compound’s interaction with biological targets, such as neurotransmitter transporters?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to homology-built transporters (e.g., SERT, NET). MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. QSAR models incorporating fluorine’s electronegativity and cyclopropane ring strain explain activity trends .

Q. How can in vitro models be optimized to evaluate the compound’s neuropharmacological potential?

- Methodological Answer : Use primary neuronal cultures or transfected cell lines (e.g., SH-SY5Y) for uptake inhibition assays. Patch-clamp electrophysiology quantifies effects on ion channels. Combine with fluorescence-based calcium imaging to monitor downstream signaling. Validate findings against known standards (e.g., fluoxetine for SERT inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.